molecular formula C8H8N2S B13676036 Benzo[d]isothiazol-4-ylmethanamine

Benzo[d]isothiazol-4-ylmethanamine

Cat. No.: B13676036
M. Wt: 164.23 g/mol
InChI Key: DWGRECMTIYVIJH-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-4-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It belongs to the class of benzoisothiazoles, which are known for their diverse biological activities. This compound features a benzene ring fused to an isothiazole ring, with a methanamine group attached to the fourth position of the isothiazole ring. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of benzo[d]isothiazol-4-ylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with chloroacetonitrile, followed by cyclization to form the benzo[d]isothiazole ring.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Benzo[d]isothiazol-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Selectfluor for oxidation reactions and reducing agents like sodium borohydride for reduction reactions .

    Oxidation: The compound can be oxidized to form benzo[d]isothiazol-4-ylmethanone using oxidizing agents such as Selectfluor.

    Reduction: Reduction of this compound can yield benzo[d]isothiazol-4-ylmethanol.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions to form various derivatives.

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-4-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been identified as a species-selective inhibitor of the Plasmodium spp. MEP pathway enzyme, IspD. The compound binds to the active site of the enzyme, forming a disulfide bond with an active site cysteine residue, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Benzo[d]isothiazol-4-ylmethanamine can be compared with other similar compounds such as benzo[c]isothiazole and thiazole derivatives. While all these compounds share a common isothiazole ring structure, this compound is unique due to its specific substitution pattern and biological activity .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-4-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2

InChI Key

DWGRECMTIYVIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)CN

Origin of Product

United States

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